

# 5-Methyl-1H-indazol-6-ol molecular weight and formula

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## Compound of Interest

Compound Name: 5-Methyl-1H-indazol-6-ol

Cat. No.: B1436748

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An In-Depth Technical Guide to **5-Methyl-1H-indazol-6-ol**: Properties, Synthesis, and Applications

## Abstract

This technical guide provides a comprehensive overview of **5-Methyl-1H-indazol-6-ol** (CAS No: 1082042-15-6), a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. We delve into its fundamental physicochemical properties, present a detailed, logical synthetic protocol, and outline robust methods for its analytical characterization. Furthermore, this guide explores the compound's strategic importance as a molecular scaffold in drug discovery, contextualized by the broader utility of the indazole nucleus in medicinal chemistry. Safety protocols and handling guidelines are also provided for researchers. This document is intended for scientists and professionals in drug development, chemical synthesis, and academic research, serving as a practical and authoritative resource.

## Introduction: The Strategic Importance of the Indazole Scaffold

Nitrogen-containing heterocycles are foundational building blocks in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs.<sup>[1]</sup> Among these, the indazole nucleus—a bicyclic structure comprising a benzene ring fused to a pyrazole ring—stands out as a "privileged scaffold." This designation arises from its repeated appearance in

compounds exhibiting a wide array of biological activities, including anti-inflammatory, antitumor, and anti-HIV effects.[1]

Indazole and its derivatives are often employed as bioisosteres for indoles and phenols. This substitution can confer significant advantages, such as enhanced metabolic stability, improved oral bioavailability, and unique receptor-binding interactions due to the additional nitrogen atom, which can act as a hydrogen bond acceptor.[2] **5-Methyl-1H-indazol-6-ol** is a specific exemplar of this class. Its structure is strategically functionalized with:

- A hydroxyl group at the 6-position, providing a crucial hydrogen bond donor/acceptor site analogous to a phenol, which is critical for interacting with biological targets like protein kinases.
- A methyl group at the 5-position, which can influence the compound's electronic properties, lipophilicity, and steric fit within a target's binding pocket.[3]

This guide provides the core technical data and methodologies required to effectively synthesize, characterize, and utilize this versatile chemical entity.

## Physicochemical and Structural Data

The fundamental properties of **5-Methyl-1H-indazol-6-ol** are summarized below. Accurate knowledge of these parameters is the first step in any experimental design, from reaction setup to formulation.

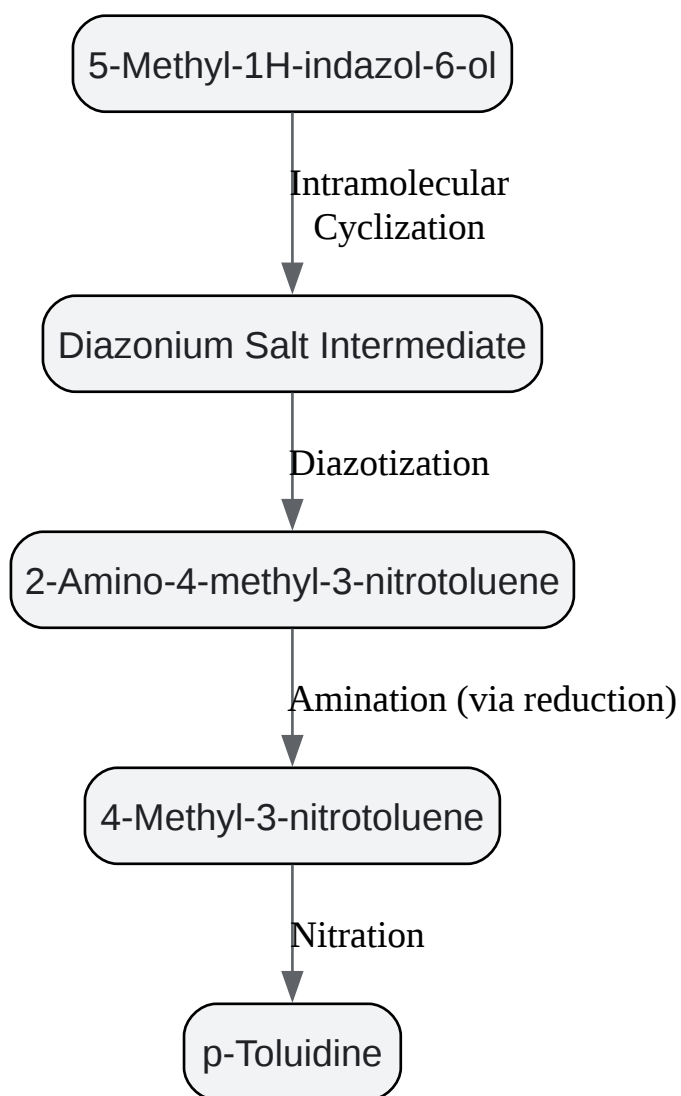
Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> O	[4][5]
Molecular Weight	148.16 g/mol	[4][5]
CAS Number	1082042-15-6	[4][5]
Appearance	Solid	[5]
Boiling Point	359.9 ± 22.0 °C at 760 mmHg	[5]
Purity	≥ 97% (Typical)	[5]
Storage Temperature	Room Temperature	[5]
InChI Key	KJEVVDTWFHNFBO- UHFFFAOYSA-N	[5]
SMILES	<chem>Cc1cc2c(c[nH]2)c(O)c1</chem>	

## Synthesis and Purification Protocol

While numerous methods exist for constructing the indazole core, a common and effective strategy involves the cyclization of appropriately substituted precursors.[6] The following is a proposed, robust protocol for the synthesis of **5-Methyl-1H-indazol-6-ol**, based on established chemical principles.

## Retrosynthetic Analysis

A logical retrosynthetic pathway simplifies the synthetic challenge into manageable steps. The target molecule can be disconnected to reveal readily available starting materials.



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Caption: Retrosynthetic pathway for **5-Methyl-1H-indazol-6-ol**.

## Step-by-Step Synthesis Protocol

Causality: This multi-step synthesis is designed to precisely install the required functional groups around the aromatic ring before the key cyclization step that forms the indazole core. Each step is a standard, high-yielding organic transformation.

Step 1: Nitration of 2-Amino-4-methylphenol

- Setup: In a three-neck flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-methylphenol in concentrated sulfuric acid at 0 °C.

- **Reaction:** Add a solution of nitric acid in sulfuric acid dropwise, maintaining the temperature below 5 °C. The electrophilic nitronium ion ( $\text{NO}_2^+$ ) is generated in situ and adds to the electron-rich aromatic ring.
- **Workup:** Pour the reaction mixture over crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the product, 2-amino-4-methyl-5-nitrophenol.
- **Purification:** Filter the solid, wash with cold water, and dry. Recrystallize from ethanol/water if necessary.

### Step 2: Diazotization and Cyclization

- **Setup:** Suspend the 2-amino-4-methyl-5-nitrophenol in an aqueous solution of a strong acid (e.g.,  $\text{H}_2\text{SO}_4$ ) and cool to 0-5 °C.
- **Diazotization:** Add a solution of sodium nitrite ( $\text{NaNO}_2$ ) in water dropwise. This converts the primary amine into a diazonium salt, a key intermediate.
- **Cyclization:** Gently warm the solution. The diazonium salt will undergo intramolecular cyclization, displacing  $\text{N}_2$  gas and forming the indazole ring. This is a variation of the Jacobson indazole synthesis.
- **Workup:** Neutralize the reaction mixture to precipitate the crude 5-Methyl-6-nitro-1H-indazole.

### Step 3: Reduction of the Nitro Group

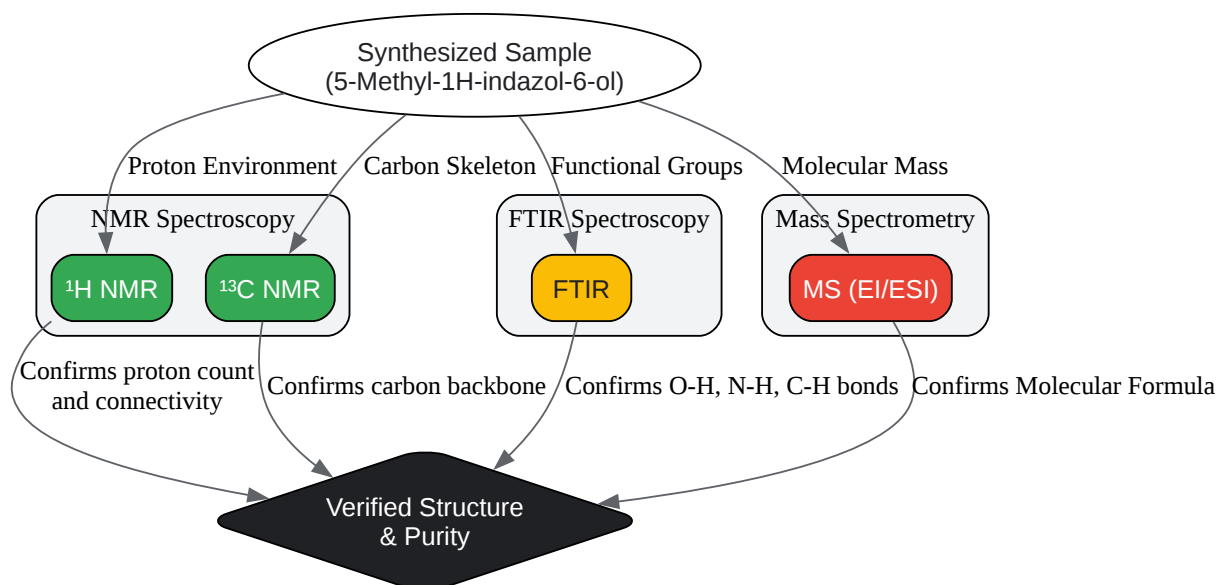
- **Setup:** Dissolve the crude 5-Methyl-6-nitro-1H-indazole in ethanol or acetic acid.
- **Reduction:** Add a reducing agent such as tin(II) chloride ( $\text{SnCl}_2$ ) in concentrated HCl or use catalytic hydrogenation ( $\text{H}_2$  gas with a Pd/C catalyst). This selectively reduces the nitro group to an amine.
- **Workup:** If using  $\text{SnCl}_2$ , basify the mixture to precipitate the tin salts and extract the product with an organic solvent (e.g., ethyl acetate). If using hydrogenation, filter off the catalyst.

### Step 4: Conversion of Amine to Hydroxyl Group

- Setup: Dissolve the resulting 6-amino-5-methyl-1H-indazole in aqueous sulfuric acid and cool to 0-5 °C.
- Diazotization: Add sodium nitrite solution dropwise to form the corresponding diazonium salt.
- Hydrolysis: Heat the solution gently. The diazonium group is an excellent leaving group and is displaced by water to form the final hydroxyl group.
- Final Purification: Cool the solution and extract the product, **5-Methyl-1H-indazol-6-ol**, with ethyl acetate. Purify the crude product using silica gel column chromatography (e.g., with a hexane/ethyl acetate gradient) to yield the pure solid.

## Analytical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.



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Caption: Integrated workflow for the analytical characterization of the target compound.

## Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified solid in ~0.6 mL of a deuterated solvent (e.g., DMSO- $d_6$  or  $CDCl_3$ ) in an NMR tube. DMSO- $d_6$  is often preferred for molecules with exchangeable protons (O-H, N-H).
- **$^1H$  NMR Acquisition:** Acquire a standard one-dimensional proton spectrum. Expected signals would include aromatic protons, a singlet for the methyl group, and broad singlets for the O-H and N-H protons.
- **$^{13}C$  NMR Acquisition:** Acquire a proton-decoupled  $^{13}C$  spectrum. Due to the lower natural abundance of  $^{13}C$ , a longer acquisition time with more scans is required.[7] The 1H tautomer is expected to have a C3a/C7a signal around 132-133 ppm.[8]

## Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

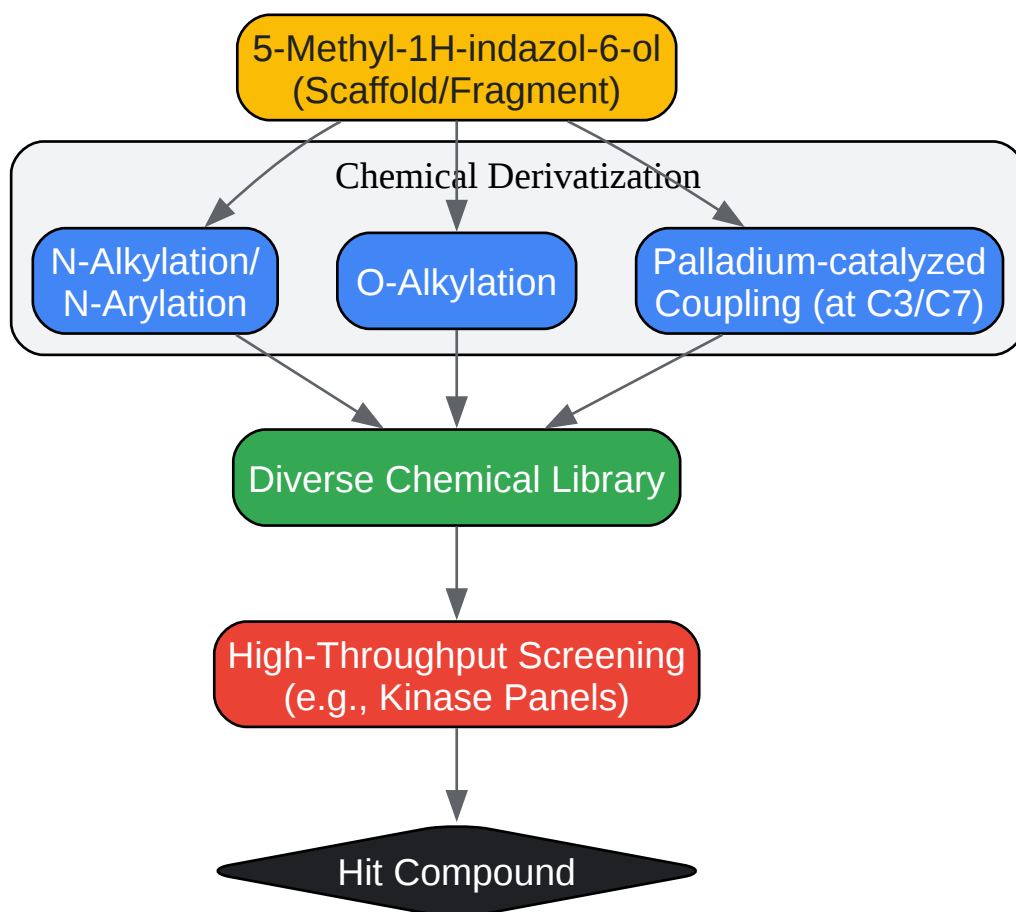
- **Sample Preparation:** Prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.[7]
- **Data Acquisition:** Record a spectrum from 4000 to 400  $cm^{-1}$ .
- **Data Interpretation:** Look for characteristic absorption bands:
  - O-H stretch: Broad peak around 3200-3500  $cm^{-1}$ .
  - N-H stretch: Moderate peak around 3100-3300  $cm^{-1}$ .
  - C-H stretch (aromatic & alkyl): Peaks around 2850-3100  $cm^{-1}$ .
  - C=C stretch (aromatic): Peaks in the 1450-1600  $cm^{-1}$  region.

## Protocol: Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after chromatographic separation (LC-MS).
- **Ionization:** Use Electron Ionization (EI) for a fragmentation pattern or a softer method like Electrospray Ionization (ESI) to primarily observe the molecular ion.
- **Data Analysis:** In high-resolution MS (HRMS), the exact mass of the molecular ion ( $[M]^+$  or  $[M+H]^+$ ) should match the calculated value for  $C_8H_8N_2O$  (148.0637) within a few ppm, confirming the elemental composition.

## Applications in Drug Discovery and Chemical Biology

**5-Methyl-1H-indazol-6-ol** is not merely a chemical curiosity; it is a strategic starting point for the synthesis of high-value molecules, particularly kinase inhibitors.



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Caption: Role of **5-Methyl-1H-indazol-6-ol** in a drug discovery workflow.

- **Kinase Inhibitor Development:** Many successful kinase inhibitors, such as Pazopanib and Axitinib, feature an indazole core.[1] The N-H group of the pyrazole ring often forms a critical hydrogen bond with the "hinge region" of the kinase active site. The hydroxyl group on **5-Methyl-1H-indazol-6-ol** can be used as an anchor point or be further functionalized, while the methyl group helps to probe specificity pockets.
- **Fragment-Based Drug Discovery (FBDD):** With a molecular weight under 150 g/mol, this compound is an ideal candidate for FBDD. It can be screened against biological targets, and if a weak but efficient binding is observed, it can be "grown" into a more potent lead compound by adding functionality at its various reactive sites (the two nitrogen atoms, the hydroxyl group, and the C3/C7 positions).
- **Bioisostere Replacement:** In existing drug development programs, replacing an indole or phenol moiety with **5-Methyl-1H-indazol-6-ol** is a proven strategy to overcome issues like poor metabolic stability (e.g., phase I or II metabolism of phenols) while retaining or even enhancing biological activity.

## Safety and Handling

Proper handling is crucial for laboratory safety. The following information is derived from supplier safety data.[5]

Category	Information
Signal Word	Warning
Pictogram	GHS07 (Harmful/Irritant)
Hazard Statements	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

#### Recommended Handling Procedures:

- Always handle this compound in a well-ventilated chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.
- Avoid inhalation of dust and direct contact with skin and eyes.
- Store in a tightly sealed container in a dry, cool place.

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